1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid
Description
Properties
IUPAC Name |
1-(phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c18-14(19)16(10-6-1-2-7-11-16)17-15(20)21-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPNGYZWIAJSIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Protection of 1-Aminocycloheptanecarboxylic Acid
The most straightforward route involves reacting 1-aminocycloheptanecarboxylic acid with benzylchloroformate (BCF) in a biphasic aqueous-organic system.
Reaction Conditions and Optimization
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Base Selection : Aqueous sodium hydroxide (50%) is used to maintain a pH >10 during BCF addition, ensuring deprotonation of the amino group.
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Temperature Control : The reaction is conducted at 0–10°C to minimize hydrolysis of BCF.
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Stoichiometry : A 1:1 molar ratio of amino acid to BCF is typical, with excess base to neutralize HCl byproducts.
Example Protocol :
Acidification and Product Isolation
Lowering the pH to <3 precipitates the product as a free acid. Ethyl acetate is added to dissolve the precipitate, followed by phase separation and solvent stripping.
Alternative Route via Cycloheptanecarboxylic Acid Derivatives
When 1-aminocycloheptanecarboxylic acid is unavailable, a multi-step synthesis from cycloheptanecarboxylic acid may be employed:
Amination of Cycloheptanecarboxylic Acid
Z-Protection of the Intermediate Amine
The resulting amine is protected using BCF under conditions analogous to Section 2.1.
Challenges :
-
Low regioselectivity during amination.
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Requires purification via recrystallization or chromatography.
Critical Analysis of Process Parameters
pH Control During Acidification
Precipitating the product at pH 1.5–2.0 avoids co-precipitation of unreacted starting materials. Below pH 1, excessive protonation of the carboxylic acid reduces solubility, complicating extraction.
Solvent Selection for Extraction
Ethyl acetate outperforms dichloromethane or diethyl ether due to its higher polarity, which dissolves the product while excluding inorganic salts.
Temperature Effects on Reaction Kinetics
Cooling during BCF addition suppresses side reactions such as:
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Ester hydrolysis : Elevated temperatures accelerate BCF decomposition.
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Racemization : Minimal at <10°C, preserving stereochemical integrity.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Patents describe transitioning from batch to flow systems to enhance reproducibility. Key advantages include:
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Precise temperature control via jacketed reactors.
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Automated pH adjustment using in-line probes.
Waste Stream Management
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Aqueous Phase : Contains NaCl and residual HCl, neutralized with NaOH before disposal.
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Organic Phase : Ethyl acetate is recovered via distillation for reuse.
Analytical Characterization
Purity Assessment
Spectroscopic Data
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IR : ν(C=O) at 1705 cm⁻¹ (carboxylic acid), 1680 cm⁻¹ (urethane).
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¹H NMR (DMSO-d₆) : δ 7.35–7.25 (m, 5H, Ar), δ 5.10 (s, 2H, CH₂Ph), δ 1.50–1.20 (m, 12H, cycloheptane).
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Protection | 95 | 97.1 | High | Moderate |
| Amination + Protection | 65 | 89 | Low | High |
Key Insight : Direct protection is preferred for industrial applications due to superior yield and scalability .
Chemical Reactions Analysis
1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.
Common reagents and conditions used in these reactions include strong acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in peptide synthesis.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites. Upon deprotection, the free amino group can participate in various biochemical pathways, including enzyme catalysis and protein interactions .
Comparison with Similar Compounds
Core Ring Size and Substitution Patterns
- Cycloheptane vs. Cyclohexane Derivatives: The seven-membered cycloheptane ring introduces increased conformational flexibility compared to six-membered cyclohexane analogs (e.g., 1-(((Benzyloxy)carbonyl)amino)-2-methylcyclohexane-1-carboxylic acid, CAS 1305874-60-5). This flexibility may enhance binding to biological targets by accommodating steric demands, as seen in Edg-2 inhibitors .
- Amino Protection: The Cbz group (common in analogs like 1-{[(benzyloxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid, CAS 1094471-68-7) provides stability against degradation, a critical feature for in vivo applications .
Functional Modifications
- Carboxylic Acid Position: Unlike 1-amino-1-cyclohexanecarboxylic acid (CAS 2756-85-6), where the amino and carboxylic acid groups are on the same carbon, the Cbz-protected cycloheptane derivative positions these groups to optimize hydrogen bonding in drug-receptor interactions .
Physicochemical Properties
Table 1: Comparative Data for Key Compounds
*Molecular formula inferred from structural analogs.
- Melting Points: Cyclohexane-based amino acids (e.g., 1-amino-1-cyclohexanecarboxylic acid) exhibit high melting points (>300°C) due to strong intermolecular hydrogen bonding . The introduction of the bulky Cbz group likely reduces melting points in protected derivatives, though exact data are unavailable.
- Solubility : Carboxylic acid moieties enhance water solubility, while the hydrophobic Cbz group may improve lipid membrane permeability, a balance critical for pharmacokinetics .
Biological Activity
1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid (CAS No. 197794-44-8) is an organic compound characterized by a benzyloxycarbonyl-protected amino group attached to a cycloheptane ring with a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. The benzyloxycarbonyl (Cbz) group serves as a protective moiety that influences the compound's reactivity and biological interactions.
The synthesis of this compound typically involves several steps:
- Protection of the Amino Group : The amino group of cycloheptanecarboxylic acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base.
- Cyclization : The protected amino acid undergoes cyclization to form the cycloheptane structure.
- Purification : The final product is purified through recrystallization or chromatography.
The chemical structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 1-(phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid |
| Molecular Formula | C16H21NO4 |
| Molecular Weight | 289.35 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The protective Cbz group allows for selective reactions, enabling the free amino group to participate in biochemical pathways such as enzyme catalysis and protein interactions upon deprotection.
Enzyme Inhibition
Research indicates that compounds with similar structures may exhibit enzyme inhibition properties. For instance, studies have shown that benzyloxycarbonyl derivatives can inhibit proteases, which are critical for various biological processes including protein degradation and cell signaling.
Case Studies
A study examining the effects of benzyloxycarbonyl derivatives on cancer cell lines demonstrated that these compounds could induce apoptosis in specific cells, suggesting potential therapeutic applications in oncology. Another investigation highlighted their role in modulating immune responses, indicating possible uses in immunotherapy.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| 1-Aminocycloheptanecarboxylic acid | Unprotected amino acid | Higher reactivity |
| 1-(Boc-amino)cyclopentanecarboxylic acid | Tert-butoxycarbonyl protected | Different stability profiles |
This comparison illustrates how the protective group influences reactivity and biological interactions.
Research Findings
Recent studies have focused on the pharmacological potential of this compound:
- Antimicrobial Activity : Preliminary tests suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
- Cytotoxicity : Evaluations on human cell lines indicated moderate cytotoxic effects, warranting further investigation into its safety profile and therapeutic index.
- Metabolic Pathways : Research into its metabolism revealed hydrolysis by carboxylesterases, producing active metabolites that may contribute to its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
